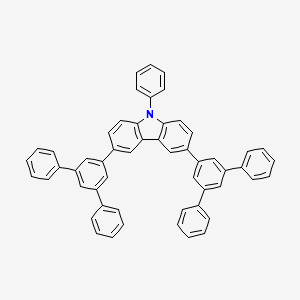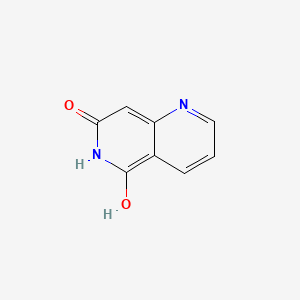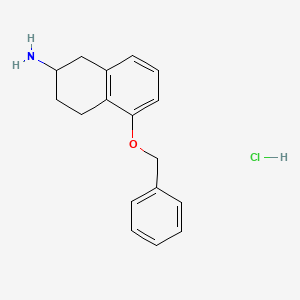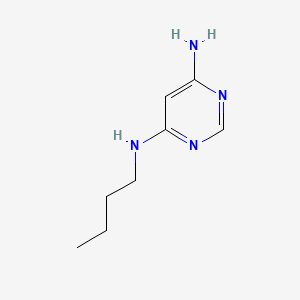
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole, also known as 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole, is a polycyclic aromatic hydrocarbon (PAH) compound. It is a white crystalline solid with a molecular weight of 738.6 g/mol. 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole has been studied extensively due to its potential use in a variety of applications, such as in organic synthesis, materials science, and medicine.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have been extensively researched for their potential applications in OLED technology. A study by Obolda et al. (2016) explored the synthesis of D-A-type molecules related to 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole, highlighting their application in creating highly efficient OLEDs with deep-blue emission. The study proposed a mechanism of triplet-polaron-interaction-induced upconversion from triplet to singlet states, enhancing the singlet formation ratios and thus the efficiency of OLEDs beyond the simple spin statistics of 25% (Obolda et al., 2016).
Yuan et al. (2014) designed and synthesized two novel carbazole derivatives as host materials for blue phosphorescent OLEDs. These materials, characterized by high glass transition temperatures and triplet energies, demonstrated improved performance in devices, showcasing the importance of carbazole derivatives in enhancing OLED efficiency (Yuan et al., 2014).
Sun et al. (2015) synthesized a series of carbazole-functionalized tetraphenylsilane derivatives as bipolar blue hosts for OLEDs. These derivatives exhibited wide bandgaps, high triplet energies, and good solubility, contributing to the development of highly efficient solution-processed blue phosphorescent OLEDs (Sun et al., 2015).
Electroluminescence and Photophysical Properties
Research on carbazole derivatives also extends to their electroluminescence and photophysical properties. Gao Xi-cun (2010) synthesized two novel carbazole derivatives and investigated their optoelectronic properties, contributing to the understanding of how carbazole structures influence the behavior of light-emitting materials (Gao Xi-cun, 2010).
Propiedades
IUPAC Name |
3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSOUPRKHXZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H37N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)


![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)




